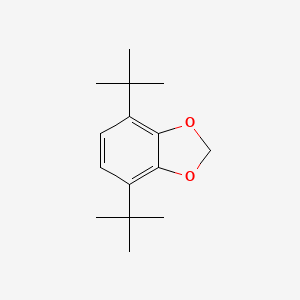

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, and it contains two tert-butyl groups at the 4 and 7 positions. The presence of these tert-butyl groups significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- can be synthesized through the condensation of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- often involves the use of concentrated aqueous alkaline solutions in the presence of tetraalkylammonium or phosphonium salts . Sometimes, alkyl iodides are also used to facilitate the reaction . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound is prone to electrophilic substitution reactions due to the electron-rich nature of the dioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitro-substituted derivatives.

Scientific Research Applications

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- is an organic compound with a molecular weight of approximately 310.437 g/mol. It features a benzodioxole core, which is a bicyclic structure consisting of a dioxole and a benzene ring. The presence of two tert-butyl groups at positions 4 and 7 enhances its hydrophobic character and stability, while the phenyl group at position 2 contributes to its potential biological activities and interactions with various biological systems.

Reactivity

The reactivity of 1,3-benzodioxole derivatives often involves electrophilic aromatic substitution due to the electron-rich nature of the benzene ring. The tert-butyl groups can influence the regioselectivity of these reactions by providing steric hindrance and stabilizing intermediates through hyperconjugation. Additionally, the compound may undergo oxidation reactions, particularly at the dioxole moiety, leading to various derivatives that can exhibit different chemical properties.

Applications

1,3-Benzodioxole derivatives are utilized in various fields due to their unique properties. Studies on the interactions of 1,3-benzodioxole with biological macromolecules (like proteins and nucleic acids) have shown that it can bind effectively due to its hydrophobic characteristics. These interactions often lead to conformational changes in target proteins, influencing their activity. Research has suggested that such compounds may act as inhibitors or modulators of specific enzymes involved in metabolic pathways.

- Pharmaceuticals They are explored for their potential as anticancer agents. Derivatives of benzodioxole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The mechanism of action often involves modulation of signaling pathways associated with cell growth and survival. Substituted 1,3-benzodioxoles possess anti-diabetic, anti-hyperglycemic, and/or anti-obesity properties in humans .

Structural Similarities

Several compounds share structural similarities with this compound2-phenyl-:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxole | Similar dioxole core; different substitution pattern | Exhibits distinct biological activity profiles |

| 4-Methyl-7-tert-butyl-1,3-benzodioxole | Methyl group instead of phenyl | Potentially different reactivity due to methyl group |

| 4-Ethyl-7-isopropyl-1,3-benzodioxole | Ethyl and isopropyl substitutions | Varying hydrophobicity affecting biological interactions |

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- involves its interaction with cytochrome P450 enzymes. The compound regulates cytochrome P450-dependent drug oxidation, which is crucial in the process of drug metabolism and elimination from the body . The presence of the methylenedioxy bridge allows for hydrogen abstraction, forming a methylenedioxybenzene radical that interacts with the enzyme .

Comparison with Similar Compounds

Similar Compounds

- 1,4-Benzodioxine

- Methylenedioxybenzene

- Safrole

- Piperonal

Uniqueness

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl groups, which enhance its stability and reactivity compared to other benzodioxole derivatives . These groups also influence the compound’s interaction with enzymes and its overall chemical behavior .

Biological Activity

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is a chemical compound belonging to the benzodioxole family. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 210.28 g/mol

- CAS Number : 76588-54-0

The compound features a dioxole ring structure that contributes to its reactivity and biological interactions.

The biological activity of 1,3-benzodioxole derivatives is primarily attributed to their ability to modulate various signaling pathways within cells. For instance:

- Anti-inflammatory Activity : Studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-1β) by suppressing the nuclear translocation of NF-κB and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Anticancer Activity : Research indicates that certain benzodioxole derivatives enhance the anti-tumor efficacy of arsenicals by promoting apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Anti-inflammatory Effects

A significant body of research highlights the anti-inflammatory potential of 1,3-benzodioxole derivatives. For example:

- A study demonstrated that a derivative significantly reduced LPS-induced production of inflammatory mediators in RAW264.7 macrophages .

Anticancer Properties

The anticancer effects are notable in various studies:

- A recent investigation assessed the efficacy of benzodioxole derivatives against multiple cancer cell lines (e.g., HeLa and 4T1). The results indicated that while some derivatives showed strong anti-proliferative effects, others exhibited limited activity .

Case Study 1: Anti-inflammatory Potential

In a controlled experiment using RAW264.7 cells treated with LPS:

- Findings : The treatment with a specific benzodioxole derivative resulted in a significant decrease in nitric oxide production and inflammatory cytokine levels.

- : This suggests potential therapeutic applications for inflammatory diseases.

Case Study 2: Antitumor Efficacy

A study investigated the effects of benzodioxole conjugates with arsenicals on leukemia and solid tumors:

- Findings : The conjugates displayed enhanced anti-proliferative activity against cancer cell lines compared to non-conjugated forms.

- : These findings support further exploration into the use of benzodioxole derivatives in cancer therapy.

Comparative Analysis of Biological Activities

Properties

CAS No. |

76588-54-0 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

4,7-ditert-butyl-1,3-benzodioxole |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(15(4,5)6)13-12(10)16-9-17-13/h7-8H,9H2,1-6H3 |

InChI Key |

XHNZBOQQCNCBBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.